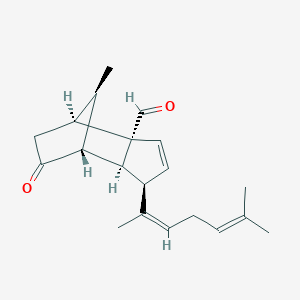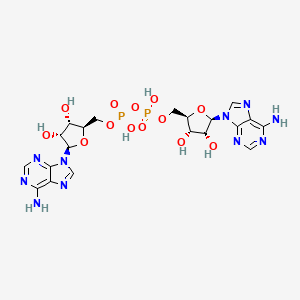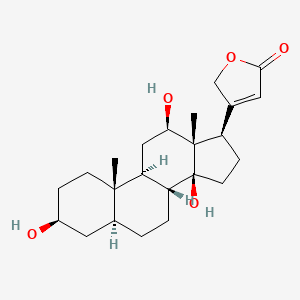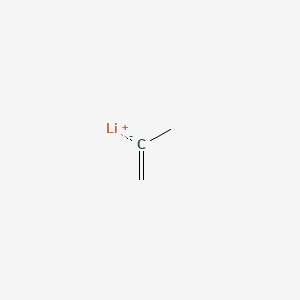
prop-1-en-2-yllithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
prop-1-en-2-yllithium is an organolithium compound with the chemical formula C3H5Li. It is a highly reactive compound used primarily in organic synthesis. This compound is known for its strong nucleophilic properties, making it a valuable reagent in various chemical reactions.
Preparation Methods
prop-1-en-2-yllithium can be synthesized through several methods. One common method involves the reaction of isopropenyl chloride with lithium metal in anhydrous conditions. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the compound from reacting with moisture or oxygen.
Chemical Reactions Analysis
prop-1-en-2-yllithium undergoes a variety of chemical reactions, including:
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Polymerization: It can initiate the polymerization of certain monomers.
Common reagents used in these reactions include carbonyl compounds, halides, and monomers. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
prop-1-en-2-yllithium is used in various scientific research applications, including:
Organic Synthesis: It is used to synthesize complex organic molecules.
Polymer Chemistry: It is used to initiate the polymerization of monomers to form polymers.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of isopropenyllithium involves its strong nucleophilic properties. It can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparison with Similar Compounds
prop-1-en-2-yllithium is similar to other organolithium compounds such as methyllithium and butyllithium. it is unique in its ability to form stable complexes with certain substrates, making it a valuable reagent in specific synthetic applications. Similar compounds include:
- Methyllithium (CH3Li)
- Butyllithium (C4H9Li)
- Phenyllithium (C6H5Li)
These compounds share similar reactivity but differ in their specific applications and stability.
Properties
CAS No. |
6386-71-6 |
|---|---|
Molecular Formula |
C3H5Li |
Molecular Weight |
48 g/mol |
IUPAC Name |
lithium;prop-1-ene |
InChI |
InChI=1S/C3H5.Li/c1-3-2;/h1H2,2H3;/q-1;+1 |
InChI Key |
FDSYVYRHBINZOG-UHFFFAOYSA-N |
SMILES |
[Li+].C[C-]=C |
Canonical SMILES |
[Li+].C[C-]=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


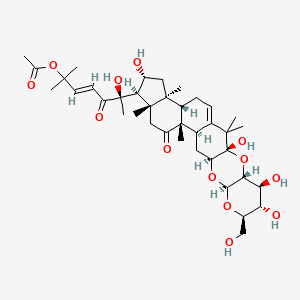
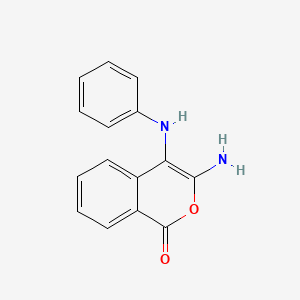
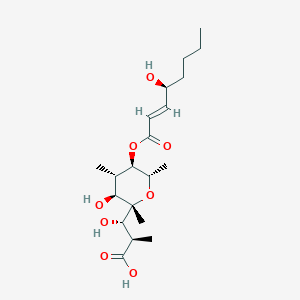
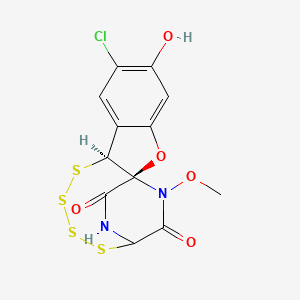
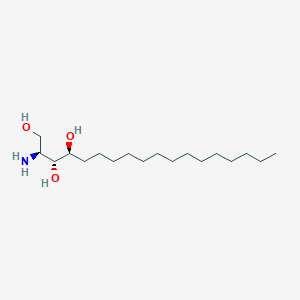
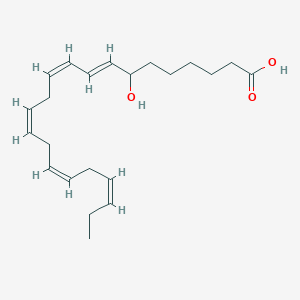
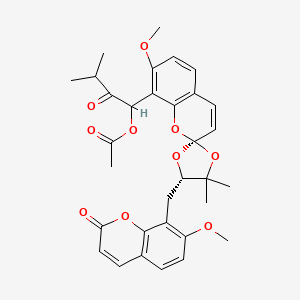
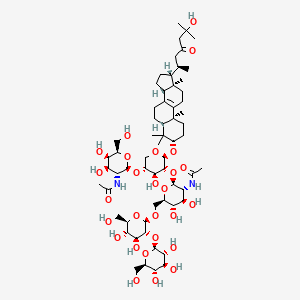
![(2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1250506.png)
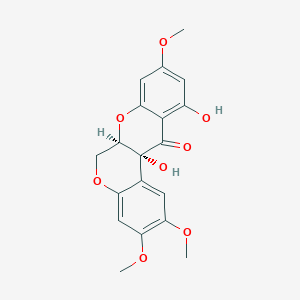
![1H-Pyrrolizin-1-one, 2,3-dihydro-2-[[(4-methylphenyl)amino]methyl]-](/img/structure/B1250511.png)
